Sodium (2-sulfonatoethyl)methanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Sodium (2-sulfonatoethyl)methanethiosulfonate often involves sulfonation processes and nucleophilic substitution reactions. For example, sodium sulfonate-functionalized poly(ether ether ketone)s are synthesized via aromatic nucleophilic substitution from sodium sulfonate-functionalized monomers, indicating the role of sulfonate groups in polymer synthesis processes (Wang, Chen, & Xu, 1998). Additionally, the BF3·OEt2-mediated coupling reaction of sodium sulfinates highlights a method for synthesizing thiosulfonates, which are crucial in the formation of S-S(O)2 bonds (Cao et al., 2018).
Molecular Structure Analysis
The molecular structure and characterization of sulfonate-containing compounds are essential for understanding their properties and applications. The sodium salt of a new sulfonate-containing water-soluble N-donor ligand, for instance, has been synthesized and characterized, demonstrating the importance of pi-pi stacking interactions in the self-assembly of these compounds in the solid state (Zhang & Liang, 2006).
Chemical Reactions and Properties
Chemical transformations, such as the heterogeneous OH oxidation of methanesulfonic acid and its sodium salt, reveal the compositional changes and chemical behavior of sulfonate salts in the atmosphere, offering insights into atmospheric chemistry and the lifecycle of organosulfur compounds (Kwong et al., 2018). The disproportionation coupling reaction of sodium sulfinates to form thiosulfonates illustrates another chemical property, showing the versatility of sodium sulfinates in chemical synthesis (Cao et al., 2018).
Physical Properties Analysis
The study of physical properties such as thermal stability, solubility, and glass transition temperatures of sodium sulfonate-functionalized polymers provides valuable information for their application in material science. The degree of substitution with sodium sulfonate groups significantly affects these properties, highlighting the impact of molecular structure on physical behavior (Wang, Chen, & Xu, 1998).
Chemical Properties Analysis
The review on the synthesis and applications of sodium sulfinates (RSO2Na) encapsulates the chemical properties of sodium sulfinates, emphasizing their role as versatile building blocks for the preparation of organosulfur compounds. These compounds are pivotal in S–S, N–S, and C–S bond-forming reactions, underlining the breadth of chemical properties and applications of sodium sulfinates (Reddy & Kumari, 2021).
Scientific Research Applications
1. NBCe1-A Transmembrane Segment 1 and Ion Translocation
- Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) was used to investigate the structural requirements of the NBCe1-A transporter's transmembrane segment 1 (TM1) in mediating ion transport. The study highlighted the sensitivity of certain mutants to inhibition by MTSES, revealing critical insights into the cotransporter's function and the role of specific residues in ion translocation (Zhu et al., 2009).
2. Investigating Sodium/Glucose Cotransporter Structure
- MTSES was utilized to determine the membrane orientations of substituted cysteines in the rabbit sodium/glucose cotransporter, SGLT1. This study supported the topology observed in the crystal structure of a bacterial SGLT and provided important insights into the mammalian SGLT1 structure (Liu et al., 2009).
3. Role in Photocatalytic Oxidation of Sulfur Compounds
- Research on photocatalytic treatment of gaseous flow polluted by sulfur compounds demonstrated that products like methyl methanethiosulfonate can be formed starting from dimethyldisulfide (DMDS). This study highlighted the distinct oxidation products obtained using different photocatalytic materials (Cantau et al., 2007).
4. Analyzing CLC-0 Channel Pore Preferences
- In a study of the CLC-0 channel, MTSES was used to explore the preference of the channel's pore for charged methanethiosulfonate reagents. This research contributed to understanding the intrinsic properties of the channel pore, revealing insights into the channel's structure and function (Zhang et al., 2010).
5. Influence on FMRFamide-gated Na+ Channels
- In the study of FMRFamide-gated Na+ channels, MTSES was used to investigate the role of electrostatic charge in channel activation and permeation. This research provided a deeper understanding of the activation and permeation properties of this unique peptide-gated sodium channel (Kodani et al., 2014).
Safety And Hazards
Future Directions
Sodium (2-sulfonatoethyl)methanethiosulfonate is a valuable tool in the study of cysteine residues on proteins, particularly those associated with membranes, including channels and transporters . Its use in combination with cysteine scanning mutagenesis to study non-cysteine residues offers promising future directions .
properties
IUPAC Name |
sodium;2-methylsulfonylsulfanylethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYKLNULKPWIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393166 | |
Record name | MTSES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2-sulfonatoethyl)methanethiosulfonate | |
CAS RN |
184644-83-5 | |
Record name | MTSES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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